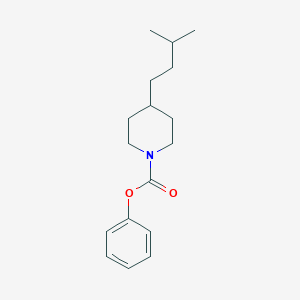

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Description

Properties

CAS No. |

651053-83-7 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

phenyl 4-(3-methylbutyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO2/c1-14(2)8-9-15-10-12-18(13-11-15)17(19)20-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |

InChI Key |

GYENEDJXNHOCID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine

One of the primary methods for synthesizing Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate involves the alkylation of piperidine. This process typically includes the following steps:

Starting Materials : Piperidine and 3-methylbutyl halides (e.g., 3-methylbutyl bromide).

Reaction Conditions : The reaction is generally conducted in a solvent such as dimethylformamide or acetonitrile at elevated temperatures to facilitate the alkylation process.

Mechanism : The nucleophilic attack by piperidine on the alkyl halide leads to the formation of the desired piperidine derivative.

This method is efficient and allows for the introduction of various alkyl groups, making it versatile for synthesizing related compounds.

Esterification Reaction

Another approach to synthesize this compound is through an esterification reaction involving piperidine derivatives:

Reagents : The reaction typically uses piperidine-1-carboxylic acid or its derivatives and phenol or substituted phenols.

Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate.

Procedure : The carboxylic acid and phenol are mixed under reflux conditions, allowing for the formation of the ester bond.

This method can yield high purity products when optimized properly, with purification often achieved through recrystallization or chromatography.

Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | Piperidine, 3-Methylbutyl Halides | DMF, Acetonitrile | Up to 90 | Efficient for various alkyl groups |

| Esterification | Piperidine-1-Carboxylic Acid, Phenol | Acid Catalysts | Up to 85 | Requires careful control of reaction time |

Research Findings

Recent studies have demonstrated various modifications to these synthesis methods to improve yields and selectivity:

Optimization of Reaction Conditions : Research indicates that varying solvent types and temperatures can significantly affect product yield and purity. For instance, using polar aprotic solvents tends to enhance nucleophilicity in alkylation reactions.

Use of Protecting Groups : In some cases, protecting groups such as Boc (tert-butyloxycarbonyl) are employed during synthesis to prevent unwanted side reactions, particularly in multi-step synthesis processes.

Characterization Techniques : Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group in Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 1M HCl, reflux, 12h | 4-(3-Methylbutyl)piperidine-1-carboxylic acid | |

| Base-Catalyzed Hydrolysis | 1M NaOH, 60°C, 6h | Sodium 4-(3-methylbutyl)piperidine-1-carboxylate |

Key observations:

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) generates the carboxylate salt, which can be acidified to isolate the free acid.

Oxidation Reactions

The compound’s piperidine ring and 3-methylbutyl side chain are susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C, 8h | Piperidine ring hydroxylation derivatives | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 2h | Cleavage of 3-methylbutyl chain to ketones |

Mechanistic notes:

-

Strong oxidizing agents like KMnO₄ target the tertiary amine in the piperidine ring, leading to N-oxide formation.

-

Ozonolysis selectively cleaves the 3-methylbutyl chain, producing aldehydes or ketones depending on workup conditions.

Substitution Reactions

The piperidine nitrogen and ester group participate in nucleophilic substitution reactions.

| Reagent | Conditions | Products | References |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, 4h | 1-Chloro-4-(3-methylbutyl)piperidine | |

| Ammonia (NH₃) | EtOH, 24h, RT | 4-(3-Methylbutyl)piperidine-1-carboxamide |

Key pathways:

-

SOCl₂ converts the ester to an acyl chloride intermediate, enabling displacement at the piperidine nitrogen .

-

Ammonia attacks the carbonyl carbon, yielding carboxamide derivatives .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aromatic phenyl group.

| Catalyst System | Conditions | Products | References |

|---|---|---|---|

| Pd(OAc)₂/PivOH | PhCF₃, 110°C, 18h | Biaryl derivatives via Suzuki-Miyaura coupling |

Example:

Reduction Reactions

The ester group can be reduced to primary alcohols or amines.

| Reducing Agent | Conditions | Products | References |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C → RT, 4h | 4-(3-Methylbutyl)piperidine-1-methanol | |

| BH₃·THF | THF, 60°C, 12h | Piperidine borane adducts |

Mechanism:

Thermal Degradation

At elevated temperatures, the compound undergoes decomposition:

| Conditions | Products | References |

|---|---|---|

| 250°C, N₂ atmosphere | 3-Methylbutene + CO₂ + piperidine derivatives |

Scientific Research Applications

Medicinal Chemistry

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is often utilized as a scaffold in the design of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Drug Development

Research indicates that derivatives of piperidine compounds, including this compound, have shown promise in the development of drugs targeting various diseases:

- Anticancer Agents : Piperidine derivatives have been investigated for their potential in treating different types of cancer, including breast and pancreatic cancers. Studies have demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis .

- Neurological Disorders : Compounds based on the piperidine structure are being explored for their neuroprotective properties. They may play a role in modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and schizophrenia .

Molecular Biology Applications

The compound's ability to interact with biological macromolecules makes it a valuable tool in molecular biology.

PROTAC Development

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treat diseases by selectively eliminating harmful proteins . The incorporation of this compound enhances the efficiency and specificity of these bifunctional degraders.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors, potentially leading to the development of new therapeutic agents .

Pharmacological Insights

The pharmacological profile of this compound reveals its potential utility across various therapeutic areas.

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperidine derivatives against SARS-CoV-2, indicating that this compound may contribute to the development of effective treatments for COVID-19 . The compound's structure allows for modifications that can enhance its inhibitory effects on viral replication.

Pain Management

Research into mu-opioid receptor agonists has shown that piperidine-based compounds can exhibit analgesic properties similar to traditional opioids but with potentially fewer side effects and lower addiction risks . This positions this compound as a candidate for further investigation in pain management therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of phenyl 4-(3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Aromatic carbamates (e.g., phenyl or benzyl) may confer metabolic stability relative to alkyl carbamates .

- Heterocyclic or halogenated substituents (e.g., pyridinyl or chloro-benzodiazolone) often enhance target selectivity in enzyme inhibition .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Key Observations :

Key Observations :

Key Observations :

- Amino and pyridinyl groups may necessitate stricter safety protocols due to reactivity .

- The absence of hazardous functional groups (e.g., halogens) in the target compound suggests a milder safety profile .

Biological Activity

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with various aryl groups. The compound's structure features a piperidine ring substituted at the 4-position with a phenyl group and a branched alkyl chain (3-methylbutyl). This structural arrangement is crucial for its biological activity, influencing both its pharmacokinetic properties and receptor interactions.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:

- Inhibition of Kinases : Studies have shown that related piperidine derivatives can inhibit kinases such as ERK5, which plays a role in cell signaling pathways associated with cancer progression. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent inhibition .

- Antitumor Activity : The compound has been evaluated for its antitumor properties, particularly against breast cancer cell lines. Mechanistic studies reveal that it may induce apoptosis through modulation of signaling pathways, including the Akt pathway, which is critical for cell survival .

- Enzyme Inhibition : Analogous compounds have shown inhibitory effects on carbonic anhydrases (CAs), with selectivity for CA IX over CA II. This selectivity is significant as CA IX is often overexpressed in tumors .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

These parameters suggest moderate bioavailability and clearance rates, which are critical for therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

- Anticancer Studies : A study involving various piperidine derivatives reported significant antitumor effects against MDA-MB-231 breast cancer cells. The compounds induced apoptosis, as evidenced by increased annexin V-FITC staining .

- Kinase Inhibition : Research on kinase inhibitors revealed that modifications to the piperidine structure could enhance potency against specific kinases like ERK5. For example, certain derivatives demonstrated improved binding affinity and selectivity compared to standard inhibitors .

- ADMET Properties : Predictive ADMET analyses indicated that many synthesized derivatives comply with Lipinski's Rule of Five, suggesting favorable drug-like properties. This compliance is essential for further development in drug discovery programs .

Q & A

Synthesis and Characterization

Basic Question: Q. What are the recommended synthetic routes for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized? Methodological Answer: The synthesis typically involves coupling piperidine derivatives with activated carbonyl groups under mild acidic or basic conditions. For example, tert-butyl-protected piperidine carboxylates (e.g., tert-butyl 4-(3-methylbutyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or esterification, followed by deprotection . Optimize reaction efficiency by:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Monitoring reaction progress via TLC or HPLC to identify intermediate formation.

- Employing catalysts like DMAP (4-dimethylaminopyridine) for esterification reactions .

Advanced Question: Q. How can computational modeling predict the reactivity of tert-butyl groups in piperidine carboxylate derivatives during synthesis? Methodological Answer: Density Functional Theory (DFT) calculations can model steric and electronic effects of tert-butyl groups on reaction intermediates. For example, assess the energy barrier for tert-butyl cleavage under acidic conditions using Gaussian or ORCA software . Validate predictions experimentally via kinetic studies (e.g., varying pH and temperature) and comparing with NMR/HRMS data .

Analytical Validation

Basic Question: Q. What analytical techniques are essential for characterizing the purity of this compound? Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity by comparing H and C NMR chemical shifts with literature values (e.g., δ 1.4 ppm for tert-butyl protons) .

- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using C18 columns with UV detection at 254 nm .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) within ±0.4% of theoretical values .

Advanced Question: Q. How do discrepancies in NMR spectra between theoretical and experimental data inform structural elucidation? Methodological Answer: Unexpected peaks or shifts may indicate byproducts (e.g., incomplete deprotection or isomerization). For example, a downfield shift in the piperidine ring protons could suggest hydrogen bonding with residual solvents. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and NOE experiments to confirm stereochemistry .

Toxicity and Safety

Basic Question: Q. What safety protocols are critical when handling this compound? Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to prevent dermal/ocular exposure .

- Store in sealed containers under inert gas (argon) at 2–8°C to prevent degradation .

- Follow spill protocols: absorb with inert materials (vermiculite) and dispose via hazardous waste channels .

Advanced Question: Q. How can researchers design toxicity assays for this compound given limited ecotoxicological data? Methodological Answer:

- In Silico Tools : Use QSAR models (e.g., ECOSAR, TEST) to predict acute aquatic toxicity based on logP and molecular weight .

- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) to estimate IC values .

- Microscale Testing : Perform Daphnia magna acute immobilization tests at 10–100 ppm to assess environmental risk .

Stability and Reactivity

Basic Question: Q. What storage conditions ensure the stability of this compound? Methodological Answer: Store in amber vials at –20°C under nitrogen to prevent oxidation. Monitor stability via periodic HPLC analysis; degradation >5% over 6 months indicates need for reformulation .

Advanced Question: Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility? Methodological Answer: Conduct accelerated stability studies:

- Incubate at pH 2–12 (37°C) for 48 hours and analyze degradation products via LC-MS.

- Identify labile groups (e.g., ester bonds) prone to hydrolysis and adjust buffer systems accordingly .

Biological Applications

Advanced Question: Q. What strategies can elucidate the compound’s interaction with neurological targets like SIRT1? Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding affinity to SIRT1’s catalytic domain. Prioritize poses with ΔG < –8 kcal/mol .

- Functional Assays : Measure NAD-dependent deacetylase activity in SH-SY5Y cells using fluorogenic substrates (e.g., Arg-His-Lys-Ac-AMC) .

Data Contradiction Analysis

Advanced Question: Q. How should researchers address conflicting reports on the compound’s bioaccumulation potential? Methodological Answer:

- Compare experimental logP values with predicted data (e.g., XLogP3 vs. ChemAxon). Discrepancies >1 unit suggest measurement errors or impurities.

- Validate bioaccumulation using radiolabeled C-tracers in soil-column studies to quantify mobility and half-life .

Reaction Optimization

Advanced Question: Q. What catalytic systems improve the yield of multi-step syntheses involving piperidine carboxylates? Methodological Answer:

- Solid-Supported Lipases : Use immobilized Candida antarctica lipase B (CAL-B) for regioselective esterification in aqueous media, achieving >90% yield .

- Cross-Coupling Catalysts : Employ Pd(OAc)/XPhos for Suzuki-Miyaura reactions to functionalize the phenyl ring without tert-butyl cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.